3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLUDEAOTCLSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Catalytic Hydrolysis
- Reaction: 3-(4-fluorophenyl)-3-oxopropanenitrile undergoes catalytic hydrolysis using concentrated sulfuric acid (75%-95%, preferably 80%-85%) to form 3-(4-fluorophenyl)-3-oxo propionic acid amides.
- Conditions: Temperature range of 60-95 °C, optimally 75-85 °C; reaction time 0.5-3 hours, preferably 1-2 hours.
- Reagent ratio: Sulfuric acid volume to substrate weight ratio of 2-8:1.
Step 2: Acid-Catalyzed Condensation
- Reaction: The acid amides react with cyclooctanone in the presence of anhydrous p-toluenesulfonic acid as catalyst.
- Conditions: Temperature 100-110 °C; reaction time 3-8 hours.
- Catalyst ratio: Molar ratio of p-toluenesulfonic acid to acid amides is 1-2:1.
- Anhydrous catalyst preparation: Methylbenzene azeotropic dehydration is used to prepare anhydrous p-toluenesulfonic acid.
This method is efficient for producing key intermediates and may be adapted for synthesizing 3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile by modifying the ketone or nitrile substrates accordingly.
Metal-Free Synthesis via C-F Bond Cleavage
A recent, metal-free synthetic approach involves the transformation of α-trifluoromethyl ketones into ketonitriles, including fluorinated aryl ketonitriles similar to this compound.
General Procedure
- Substrate preparation: α-CF3 ketones are synthesized through acid-catalyzed reactions of ketones with isopropenyl acetate or via trifluoropropionic acid derivatives.
- Key reaction: The α-CF3 ketones react with CF3SO2Na (sodium trifluoromethanesulfinate) and CuI catalyst in MeCN under mild conditions, with TBHP (tert-butyl hydroperoxide) as oxidant.
- Reaction conditions: 0 °C to room temperature, reaction times 2-12 hours.
- Purification: Flash column chromatography on silica gel using n-hexane/CH2Cl2 mixtures.
Specific to 3-(4-Fluorophenyl)-3-oxopropanenitrile
- The fluorophenyl-substituted ketonitrile is isolated in high yield (~91%) with characteristic NMR and HRMS data confirming structure.
- 1H NMR shows aromatic protons at δ 7.96-7.98 ppm and methylene protons at δ 4.09 ppm.
- 13C NMR and 19F NMR data confirm the presence of the fluorine substituent and ketonitrile moiety.
This method offers a metal-free, mild, and high-yielding route to fluorinated ketonitriles, which can be adapted for the methyl-substituted derivative by appropriate substrate modification.
One-Pot Base-Induced Synthesis
Another synthetic strategy involves a one-pot base-induced reaction sequence for preparing related 3-oxopropanenitriles.
Procedure Highlights
- Starting from aryl ketones and cyanide sources in dry DMF solvent.
- Heating at 90 °C for 6 hours under base catalysis.
- Work-up includes extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.
- Yields are generally high (e.g., 84% for similar compounds).
Though this method is demonstrated for other substituted aryl ketonitriles, it can potentially be adapted for this compound by selecting appropriate aryl and alkyl precursors.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- NMR Spectroscopy: Detailed 1H, 13C, and 19F NMR spectra confirm the structure and purity of the fluorinated ketonitriles.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and elemental composition.
- Chromatographic Purification: Silica gel column chromatography with solvent systems such as petroleum ether/ethyl acetate or n-hexane/CH2Cl2 achieves high purity.
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential in drug development. Its unique molecular structure allows it to serve as a building block for synthesizing more complex pharmaceutical compounds. Research indicates that compounds with similar structures often exhibit analgesic , anti-inflammatory , and anticancer properties, suggesting that 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile may also possess significant therapeutic potential.
Case Studies in Drug Development
- Anticancer Agents : Studies have explored the interactions of this compound with biological targets, revealing its ability to modulate the activity of specific receptors or enzymes. This modulation can lead to various biological effects, making it a candidate for anticancer therapies.
- Analgesic and Anti-inflammatory Properties : Preliminary investigations suggest that the compound may interact with pain pathways, indicating potential use in pain management.
Synthesis of Intermediates for Pharmaceuticals
A notable application of this compound is its role as an intermediate in the synthesis of other pharmaceuticals. For instance, it is used in the preparation of Blonanserin , an antipsychotic medication. The synthesis involves a two-step process:
- Catalytic hydrolysis of 3-(4-fluorophenyl)-3-oxopropanenitrile to produce 3-(4-fluorophenyl)-3-oxopropionamide.
- Further reactions yield complex structures essential for pharmaceutical efficacy .
Industrial Applications
In industrial settings, this compound can be produced on a large scale using automated reactors that ensure consistent quality and efficiency. The production process typically requires:
- Controlled temperatures and inert atmospheres to optimize yields.
- Purification methods such as crystallization or chromatography to isolate the desired product.
Research and Development
Ongoing research aims to further explore the functionality of this compound in drug discovery and development. Investigations into its interactions with biological targets are crucial for understanding its mechanism of action and therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the nitrile and carbonyl groups participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile are influenced by its substituents. Comparisons with structurally related compounds reveal key trends:
Key Observations:
- Electron-Withdrawing Groups Enhance Activity: The presence of fluorine or bromine at the para position (e.g., compound 2j) correlates with lower IC50 values in chalcone derivatives, suggesting improved enzyme inhibition due to increased electronegativity .
- Methoxy Substitution Reduces Potency: Replacement of fluorine with methoxy (compound 2h) or methylsulfonyl () decreases activity, likely due to reduced electron withdrawal and steric effects .
- Nitrile Group Utility: The nitrile moiety in this compound facilitates hydrogen bonding, similar to its role in pyrazole derivatives () and ezetimibe analogs ().
Conformational and Crystallographic Insights
- Planarity and Dihedral Angles: In pyrazole derivatives (e.g., compounds 1–4 in ), dihedral angles between the fluorophenyl ring and the heterocyclic core range from 4.6° to 10.5°, promoting planar conformations that enhance π-π stacking.
- Isostructural Comparisons: Compounds 4 and 5 () exhibit isostructural triclinic packing with fluorophenyl groups oriented perpendicularly, suggesting similar crystallographic behavior for the target compound .
Metabolic Stability and Biotransformation
Fluorinated compounds, such as ezetimibe metabolites () and the target compound, often exhibit metabolic resistance due to the stability of C-F bonds. However, the nitrile group may undergo enzymatic conversion to amides or carboxylic acids, a pathway observed in fungal biotransformation studies .
Biological Activity
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, with the CAS number 1094267-29-4, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a fluorinated phenyl group and a nitrile functional group, which contribute to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with acetonitrile in the presence of a base. The process can be optimized by adjusting reaction conditions such as temperature and solvent choice to improve yield. For instance, using n-BuLi as a base at low temperatures has been reported to enhance the yield significantly .
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including HeLa and MCF7 cells. The mechanism appears to involve the modulation of apoptotic pathways, where it enhances the expression of pro-apoptotic genes such as Bax and p53 , while inhibiting anti-apoptotic proteins like Bcl2 .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 20 | Modulation of apoptotic pathways |
| HCT116 | 18 | Inhibition of CDK2 and CDK9 |
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary results suggest that it possesses activity against several bacterial strains, potentially making it a candidate for further development as an antimicrobial agent. The exact mechanism remains under investigation but may involve interference with bacterial cell wall synthesis or function.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Apoptotic Pathways : The compound promotes apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors.
- Enzyme Inhibition : Similar compounds have been shown to inhibit serine proteases and kinases, which are crucial for cancer cell proliferation and survival .
Case Studies
A recent study highlighted the effects of this compound on cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 15 µM in HeLa cells. The study utilized flow cytometry to assess apoptosis levels, confirming that treatment with the compound led to increased early and late apoptotic cells compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 4-fluorophenylacetone and cyanoacetate derivatives. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or THF), and catalytic bases (e.g., sodium ethoxide). Yield optimization requires careful monitoring of reaction time (8–12 hrs) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . To minimize side products, ensure stoichiometric equivalence of reactants and inert atmosphere conditions (N₂ or Ar) .
Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be applied to characterize this compound?
- Methodological Answer :
- FT-IR : Identify the nitrile stretch (C≡N) at ~2200–2250 cm⁻¹ and ketone carbonyl (C=O) at ~1700–1750 cm⁻¹. The fluorophenyl ring shows C-F vibrations at 1100–1250 cm⁻¹ .
- NMR : ¹H NMR reveals methyl protons (δ 2.1–2.3 ppm, singlet) and fluorophenyl aromatic protons (δ 7.2–7.8 ppm, multiplet). ¹³C NMR confirms the nitrile carbon (δ 115–120 ppm) and ketone carbonyl (δ 200–210 ppm) .
- UV-Vis : The conjugated system (aryl-ketone-nitrile) exhibits λₐᵦₛ ~260–280 nm (π→π* transitions). Solvent polarity effects should be tested in ethanol vs. acetonitrile .
Q. What crystallographic tools are recommended for resolving the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. Data collection at low temperature (100 K) minimizes thermal motion artifacts. ORTEP-3 or WinGX can visualize thermal ellipsoids and intermolecular interactions (e.g., C-H···N or π-stacking) . For twinned crystals, use the TwinRotMat algorithm in SHELXL to refine overlapping domains .
Advanced Research Questions
Q. How can computational methods (DFT, NBO, ELF) elucidate electronic properties and reactive sites?
- Methodological Answer :
- DFT (B3LYP/6-311++G(d,p)) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. The nitrile group and ketone oxygen are key reactive centers .
- NBO Analysis : Quantify hyperconjugation (e.g., lone pair donation from nitrile to σ* orbitals) and charge distribution. Fluorophenyl ring exhibits electron-withdrawing effects via inductive -I .
- ELF (Electron Localization Function) : Map electron density to identify π-conjugation pathways between the aryl and nitrile groups .
Q. What experimental and computational approaches are used to analyze stability under oxidative/reductive conditions?
- Methodological Answer :
- Oxidative Stability : Expose the compound to H₂O₂ or mCPBA in DCM. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Major products may include carboxylic acid derivatives via nitrile hydrolysis .
- Reductive Stability : Treat with NaBH₄ or LiAlH₄. Use GC-MS to detect amine intermediates (e.g., reduction of ketone to alcohol). Computational modeling (Gaussian) can simulate transition states for reductive pathways .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Methodological Answer :
- SAR Studies : Replace the 4-fluorophenyl group with chloro or methoxy analogs (e.g., 2-(4-Chlorophenyl)-3-oxopropanenitrile ). Test antimicrobial activity via MIC assays (E. coli, S. aureus).
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The nitrile group may act as a hydrogen bond acceptor in binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
